REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][C:5]#N.[CH2:7]([O:9][C:10](=[O:13])[CH2:11]Br)[CH3:8].Cl.C1C[O:18]CC1>>[CH2:7]([O:9][C:10](=[O:13])[CH2:11][C:5](=[O:18])[CH2:4][CH2:3][O:2][CH3:1])[CH3:8]
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
COCCC#N
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
Zn Cu
|
Quantity
|
150.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
267.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)=O
|
Name
|
|
Quantity
|
420 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
stirred for another 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
freshly distilled over LiAlH4
|
Type
|
ADDITION
|
Details
|
were added drop-by-drop to the vigorously stirred suspension within 75 minutes
|
Duration
|
75 min
|
Type
|
TEMPERATURE
|
Details
|
the slight reflux
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
The solution was filtered from the non-converted zinc
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted three times with 300 mL of CHCl3 each
|
Type
|
WASH
|
Details
|
The organic phases were washed four times with water
|
Type
|
CUSTOM
|
Details
|
once with 5% NAHCO3 solution and the solvent was removed
|
Type
|
CUSTOM
|
Details
|
following drying over MGSO4 under vacuum
|
Type
|
DISTILLATION
|
Details
|
The obtained reddish liquid was distilled under oil pump vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(CCOC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.62 mol | |
AMOUNT: MASS | 106.8 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |